4-Hydroxy-6-(3-nitrophenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Description
4-Hydroxy-6-(3-nitrophenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a diazinan-2-one derivative characterized by a nitro-substituted phenyl ring at position 6, a trifluoromethyl group at position 4, and a thiophene-2-carbonyl substituent at position 5.
Properties
IUPAC Name |
4-hydroxy-6-(3-nitrophenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O5S/c17-16(18,19)15(25)11(13(23)10-5-2-6-28-10)12(20-14(24)21-15)8-3-1-4-9(7-8)22(26)27/h1-7,11-12,25H,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSQSODDYSCIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound, such as 4-(3-Fluorophenyl)-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-trifluoromethyl-1,3-diazinan-2-one (), provide a basis for comparative analysis. Key differences include:
- Substituent Type and Position : The target compound features a 3-nitrophenyl group at position 6, whereas the analog () has a 3-fluorophenyl substituent at position 4. The nitro group is strongly electron-withdrawing, which may enhance polarization and hydrogen-bonding capacity compared to the fluorine atom.
- Trifluoromethyl Placement : The trifluoromethyl group in the target compound is at position 4, while in the analog, it occupies position 6. This positional difference could alter the molecule’s conformational flexibility and crystal-packing behavior.
- Crystallographic Data: The analog crystallizes in a triclinic system (space group P1) with cell parameters a = 6.6032 Å, b = 10.4541 Å, c = 12.4906 Å, and angles α = 77.136°, β = 78.940°, γ = 72.839° . Its refinement quality is high (R factor = 0.038, wR = 0.082), achieved using the SHELX software suite . No crystallographic data are available for the target compound, but similar methods (e.g., SHELXL for refinement) would likely apply.
Data Table: Structural and Crystallographic Comparison
*Calculated based on substituent differences (replacing 3-F with 3-NO₂ in the analog’s formula).
Research Findings and Implications
- Crystallographic Methodology : The analog’s structure was determined using single-crystal X-ray diffraction with SHELX software (SHELXL for refinement, SHELXS for solution), demonstrating robust data quality (R = 0.038) . This highlights the reliability of SHELX in analyzing complex heterocycles.
- This could enhance solubility in polar solvents or influence binding interactions in biological systems.
- Steric and Electronic Differences: The repositioning of the trifluoromethyl group (4 vs. 6) and hydroxy group (4 vs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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